L-Alanyl-L-methionine

説明

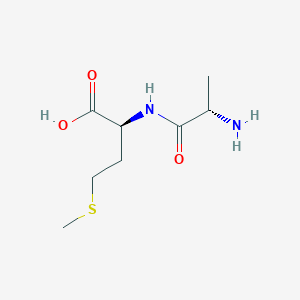

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHURBQASBLAPO-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932428 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14486-05-6 | |

| Record name | L-Alanyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanyl-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanyl-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Alanyl-L-methionine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

L-Alanyl-L-methionine, a dipeptide composed of the amino acids L-alanine and L-methionine, holds significant interest in various scientific domains, including drug development and nutritional science. A comprehensive understanding of its physicochemical properties is paramount for its effective application, formulation, and analysis. This guide provides a detailed examination of the core physicochemical characteristics of L-Alanyl-L-methionine, synthesizing theoretical principles with practical, field-proven insights. We will delve into its structural and thermodynamic properties, stability profile, spectroscopic signature, and analytical methodologies, offering a foundational reference for researchers and professionals in the field.

Introduction: The Significance of L-Alanyl-L-methionine

Dipeptides, the simplest members of the peptide family, serve as crucial building blocks for proteins and play diverse roles in biological systems. L-Alanyl-L-methionine, with the molecular formula C₈H₁₆N₂O₃S, is a subject of interest due to the combined properties of its constituent amino acids. L-alanine is a non-essential amino acid with a small, non-polar side chain, contributing to its versatility in protein structure. L-methionine is an essential, sulfur-containing amino acid, playing a critical role in metabolism and as a precursor to other important molecules like S-adenosylmethionine (SAMe). The linkage of these two amino acids via a peptide bond results in a molecule with unique physicochemical properties that influence its solubility, stability, and biological activity. This guide aims to provide a thorough understanding of these properties, essential for its application in research and development.

Structural and Thermodynamic Properties

A molecule's structure and thermodynamic characteristics are fundamental to its behavior in various environments. Here, we explore the key structural and thermodynamic parameters of L-Alanyl-L-methionine.

Molecular Structure and Stereochemistry

The chemical structure of L-Alanyl-L-methionine consists of an L-alanine residue linked to an L-methionine residue through a peptide bond. The IUPAC name is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-(methylsulfanyl)butanoic acid. The stereochemistry of both chiral centers is in the L-configuration, which is the naturally occurring form in proteins.

The three-dimensional conformation of the dipeptide is influenced by the rotational freedom around the single bonds of the peptide backbone. X-ray crystallography studies of the related compound D,L-alanyl-L,D-methionine have shown that the molecule exists as a zwitterion in the crystal lattice, with a protonated amino group and a deprotonated carboxyl group.[1] This zwitterionic character is a key determinant of its solubility and acid-base properties. The peptide bond itself is predominantly planar.[1]

Fundamental Physicochemical Data

A summary of the core physicochemical data for L-Alanyl-L-methionine is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₃S | PubChem |

| Molecular Weight | 220.29 g/mol | PubChem |

| CAS Number | 14486-05-6 | BenchChem[1] |

| Appearance | White to off-white crystalline powder | General dipeptide property |

| Melting Point | Decomposes before melting | General dipeptide property[2] |

Solubility Profile

The solubility of L-Alanyl-L-methionine is a critical parameter for its formulation and delivery. As a polar, zwitterionic molecule, it is expected to be soluble in water and other polar solvents.

-

Solubility in Organic Solvents: L-Alanyl-L-methionine is expected to have limited solubility in non-polar organic solvents. Its constituent amino acids are generally insoluble or sparingly soluble in solvents like ethanol, ether, and acetone.[3][4][5][6] The solubility in polar organic solvents like methanol and ethanol would be greater than in non-polar solvents but likely lower than in water.

Experimental Protocol: Determination of Aqueous Solubility

The following is a general protocol for determining the aqueous solubility of a dipeptide like L-Alanyl-L-methionine.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. himedialabs.com [himedialabs.com]

- 4. Methionine derivatives [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Alanyl-L-methionine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of the dipeptide L-Alanyl-L-methionine, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, synthesis methodologies, analytical characterization, and potential applications, grounding the discussion in established scientific principles and field-proven insights.

Introduction: The Significance of L-Alanyl-L-methionine

L-Alanyl-L-methionine is a dipeptide composed of the amino acids L-alanine and L-methionine. Dipeptides, as the simplest form of peptides, play crucial roles in various biological processes and are of significant interest in pharmaceutical and biotechnological research. They can exhibit enhanced stability, solubility, and bioavailability compared to their constituent free amino acids, making them attractive candidates for various applications, including parenteral nutrition and as drug delivery moieties.

The combination of alanine, a non-polar, aliphatic amino acid, and methionine, a sulfur-containing, non-polar amino acid, imparts specific physicochemical properties to the L-Alanyl-L-methionine dipeptide. Understanding these properties is fundamental to harnessing its potential in scientific and therapeutic contexts.

Core Molecular Attributes: Structure and Chemical Formula

A thorough understanding of the molecular structure and chemical formula of L-Alanyl-L-methionine is the cornerstone of its scientific exploration.

Chemical Structure

The structure of L-Alanyl-L-methionine consists of an L-alanine residue linked to an L-methionine residue via a peptide bond. The alanine residue provides the N-terminus (amino-terminus), while the methionine residue provides the C-terminus (carboxyl-terminus).

Caption: Chemical structure of L-Alanyl-L-methionine.

Chemical Formula and Molecular Weight

The chemical and physical properties of L-Alanyl-L-methionine are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₆N₂O₃S | [1] |

| Molecular Weight | 220.29 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid | [1] |

| CAS Number | 14486-05-6 | [1] |

| Canonical SMILES | CC(C(=O)NC(CCSC)C(=O)O)N | [1] |

| InChI Key | FSHURBQASBLAPO-WDSKDSINSA-N | [1] |

Synthesis of L-Alanyl-L-methionine: Methodologies and Protocols

The synthesis of dipeptides like L-Alanyl-L-methionine can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as desired purity, scale, and cost.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains. The general workflow for synthesizing L-Alanyl-L-methionine via Fmoc-based SPPS is outlined below.

Sources

The In Vivo Odyssey of L-Alanyl-L-methionine: A Technical Guide to Unraveling its Metabolic Fate

Introduction: The Rationale for Dipeptide Investigation

In the landscape of cellular metabolism and therapeutic intervention, amino acids are fundamental building blocks. However, their direct administration can be fraught with challenges related to solubility, stability, and rapid clearance. Dipeptides, such as L-Alanyl-L-methionine, have emerged as a promising alternative, offering enhanced stability and potentially more efficient cellular uptake.[1] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vivo metabolic fate of L-Alanyl-L-methionine. We will delve into the intricate pathways of its absorption, distribution, metabolism, and excretion (ADME), underpinned by robust experimental methodologies and field-proven insights.

L-Alanyl-L-methionine is a synthetic dipeptide composed of the amino acids L-alanine and L-methionine.[1] Upon administration, it is anticipated to be hydrolyzed by peptidases into its constituent amino acids, which then enter their respective metabolic pathways.[1] L-alanine is a non-essential amino acid integral to protein synthesis and glucose metabolism. L-methionine, an essential amino acid, plays a pivotal role in protein synthesis, one-carbon metabolism as the precursor to S-adenosylmethionine (SAM), and the synthesis of other sulfur-containing compounds like cysteine and taurine.[2][3] Understanding the in vivo journey of L-Alanyl-L-methionine is crucial for optimizing its therapeutic applications, particularly in parenteral nutrition where it can serve as a more stable source of these critical amino acids.[4][5]

The Metabolic Crossroads: Absorption, Distribution, and Hydrolysis

The in vivo disposition of L-Alanyl-L-methionine is a dynamic process governed by a series of physiological events.

Absorption and Distribution

Following administration, L-Alanyl-L-methionine is absorbed and distributed throughout the body. The route of administration (e.g., oral, intravenous) will significantly influence its initial bioavailability and tissue distribution. Intestinal uptake of dipeptides is primarily mediated by peptide transporters such as PepT1 and PepT2.[6] Once in circulation, the dipeptide is distributed to various tissues. The physicochemical properties of the dipeptide will influence its ability to cross biological membranes and accumulate in specific organs.

Enzymatic Hydrolysis: The Gateway to Metabolism

The primary metabolic event for L-Alanyl-L-methionine is its hydrolysis into L-alanine and L-methionine. This cleavage is catalyzed by peptidases present in the plasma and various tissues.[7] The rate and location of this hydrolysis are critical determinants of the subsequent metabolic fate of the released amino acids. The structure of the dipeptide itself influences its susceptibility to enzymatic cleavage, which in turn affects its plasma half-life.[7]

Caption: Initial fate of L-Alanyl-L-methionine in vivo.

Delving Deeper: The Metabolic Fates of L-Alanine and L-Methionine

Once liberated, L-alanine and L-methionine enter the systemic amino acid pools and participate in a multitude of metabolic pathways.

L-Alanine Metabolism

L-alanine is a key player in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver. It can be readily converted to pyruvate through the action of alanine aminotransferase, thereby entering central carbon metabolism for gluconeogenesis or oxidation via the citric acid cycle.

L-Methionine Metabolism

The metabolism of L-methionine is more complex and has far-reaching implications for cellular function. The primary pathways include:

-

Protein Synthesis: As an essential amino acid, L-methionine is a fundamental component of protein synthesis.[8]

-

Transmethylation Pathway (Methionine Cycle): Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[1][3] This process is critical for epigenetic regulation and the synthesis of various biomolecules. The by-product of methylation, S-adenosylhomocysteine (SAH), is subsequently hydrolyzed to homocysteine.

-

Transsulfuration Pathway: Homocysteine can be directed into the transsulfuration pathway to synthesize cysteine, a precursor for the major intracellular antioxidant glutathione (GSH).[1] This pathway is crucial for maintaining cellular redox balance.

-

Methionine Salvage Pathway: This pathway regenerates methionine from its catabolic products, conserving this essential amino acid.

Caption: Metabolic pathways of L-alanine and L-methionine.

Experimental Design and Methodologies: A Practical Guide

A robust investigation into the in vivo metabolic fate of L-Alanyl-L-methionine necessitates a well-designed experimental workflow.

Caption: Experimental workflow for in vivo metabolic studies.

PART 1: In Vivo Study Design

1.1. Animal Model Selection

-

Choice of Species: Rats (e.g., Sprague-Dawley, Wistar) are a common choice for metabolic studies due to their size, which facilitates surgical procedures and sample collection. Mice (e.g., C57BL/6) are also widely used, especially when genetically modified models are required.[9][10]

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least one week before the experiment to minimize stress-related metabolic changes.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international guidelines for animal welfare.

1.2. Dosing and Administration

-

Route of Administration:

-

Oral Gavage: For studying oral bioavailability. A flexible feeding tube is preferred to minimize the risk of esophageal injury.[9][11] The maximum volume administered should not exceed 10 ml/kg body weight.[11]

-

Intravenous (IV) Infusion: To bypass absorption and directly study distribution and metabolism.

-

-

Dosage Calculation: The dose of L-Alanyl-L-methionine should be carefully calculated based on the animal's body weight.

1.3. Sample Collection

-

Blood: Serial blood samples can be collected from the tail vein (mice) or saphenous vein (rats).[12] Terminal blood collection via cardiac puncture provides a larger volume.[4] Plasma is typically prepared by collecting blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuging at 2,000 x g for 10 minutes at 4°C.[13]

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, muscle, brain) are rapidly excised, weighed, and snap-frozen in liquid nitrogen to quench metabolic activity.[6]

-

Urine: Urine can be collected using metabolic cages, which allow for the separation of feces and urine over a defined period (e.g., 24 hours).[1] Alternatively, hydrophobic sand can be used for shorter collection periods, which may be less stressful for the animals.[1][14]

PART 2: Sample Preparation and Analysis

2.1. Tissue Homogenization and Metabolite Extraction

-

Objective: To efficiently extract L-Alanyl-L-methionine and its metabolites from tissue samples for subsequent analysis.

-

Protocol:

-

Weigh the frozen tissue sample (50-100 mg).

-

Place the tissue in a 2 mL tube containing ceramic beads.

-

Add 400 µL of ice-cold 80% methanol.[6]

-

Homogenize using a bead beater for 30 seconds.

-

Centrifuge at 100 x g for 5 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction process two more times and pool the supernatants.[6]

-

The combined supernatant can be further processed for analysis.

-

2.2. Plasma Sample Preparation for HPLC Analysis

-

Objective: To remove proteins from plasma samples that can interfere with chromatographic analysis.

-

Protocol:

-

To 20 µL of plasma, add 20 µL of an internal standard (e.g., norvaline) and 160 µL of HPLC-grade water.[7]

-

Add 200 µL of 0.5 M perchloric acid to precipitate proteins.[7]

-

Vortex the sample and centrifuge at 15,000 x g for 5 minutes.[7]

-

Filter the supernatant through a 0.2 µm spin filter.[7]

-

The filtrate is ready for derivatization and HPLC analysis.

-

2.3. Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: A robust method for quantifying amino acids.[7]

-

Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid) creates highly fluorescent derivatives of primary amines.[7]

-

Separation: Reversed-phase HPLC is used to separate the derivatized amino acids.

-

Detection: A fluorescence detector is used for sensitive and selective detection.

-

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and specificity for the quantification of L-Alanyl-L-methionine and its metabolites.[15]

-

Derivatization: Derivatization with reagents like AccQ-Tag™ can improve chromatographic separation and ionization efficiency.[15]

-

Separation: UPLC provides rapid and high-resolution separation.

-

Detection: Tandem mass spectrometry (MS/MS) allows for the selective and sensitive detection of target analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

-

Enzymatic Assays: Can be used for the specific quantification of L-methionine in biological samples.[16][17] These assays are often based on the conversion of methionine by a specific enzyme and the detection of a product of the reaction.[16]

Table 1: Representative Analytical Methods

| Analyte | Method | Key Features |

| L-Alanine, L-Methionine | HPLC with Fluorescence Detection | Pre-column derivatization with OPA, good sensitivity and robustness.[7] |

| L-Alanyl-L-methionine | UPLC-MS/MS | High sensitivity and specificity, suitable for complex matrices.[15] |

| L-Methionine | Enzymatic Assay | High specificity, can be adapted for high-throughput screening.[16][17] |

| SAM, SAH | LC-MS/MS | Gold standard for quantifying one-carbon metabolites.[18] |

PART 3: Data Analysis

3.1. Pharmacokinetic Parameter Calculation

From the time-course concentration data of L-Alanyl-L-methionine and its metabolites in plasma, key pharmacokinetic (PK) parameters can be calculated to describe their ADME properties.[19]

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

These parameters are crucial for understanding the bioavailability, distribution, and elimination of the dipeptide and its constituent amino acids.[20]

3.2. Statistical Analysis

Appropriate statistical methods should be employed to compare the metabolic profiles between different experimental groups (e.g., different doses, routes of administration, or in disease models).

Conclusion: Synthesizing the In Vivo Narrative

The in vivo metabolic fate of L-Alanyl-L-methionine is a multi-faceted process that begins with its absorption and distribution, followed by enzymatic hydrolysis to release L-alanine and L-methionine. These amino acids then enter their respective, and in the case of methionine, extensive, metabolic pathways. A thorough investigation of this process requires a meticulously planned in vivo study, employing appropriate animal models and analytical techniques. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers to unravel the in vivo odyssey of L-Alanyl-L-methionine, ultimately paving the way for its informed and effective application in research and clinical settings.

References

-

Directly monitoring the dynamic in vivo metabolisms of hyperpolarized 13C-oligopeptides. (n.d.). PNAS. Retrieved from [Link]

-

A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (2021). MDPI. Retrieved from [Link]

-

Peptides In Vivo, Dynamics, Metabolism and Nutrition. (2024). Guhiy News. Retrieved from [Link]

-

Analytical methods for amino acid determination in organisms. (2020). ResearchGate. Retrieved from [Link]

-

Amino acid composition in parenteral nutrition: what is the evidence?. (2015). PubMed Central. Retrieved from [Link]

-

Methionine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

Novel method for L-methionine determination using L-methionine decarboxylase and application of the enzyme for L-homocysteine determination. (2019). Taylor & Francis Online. Retrieved from [Link]

-

Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus). (2015). PubMed Central. Retrieved from [Link]

-

Analytical methods used for determination of L-methionine in fermentation broth. (2014). ResearchGate. Retrieved from [Link]

-

Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. (2020). Taylor & Francis Online. Retrieved from [Link]

-

L-alanyl-L-glutamine-supplemented parenteral nutrition improves infectious morbidity in secondary peritonitis. (2004). PubMed. Retrieved from [Link]

-

Rapid and selective enzymatic assay for L-methionine based on a pyrophosphate detection system. (2014). PubMed. Retrieved from [Link]

-

A Systems-Level Framework for Combating Antimicrobial Resistance: Integrating Genome-Scale Metabolic Modeling with Constraint-Based Analysis to Identify Novel Combination Therapies. (2024). Medium. Retrieved from [Link]

-

The effect of L-alanyl-L-glutamine dipeptide supplemented total parenteral nutrition on infectious morbidity and insulin sensitivity in critically ill patients. (2011). PubMed. Retrieved from [Link]

-

TECH 09b -Oral Gavage in Adult Rats. (n.d.). UBC Animal Care Services. Retrieved from [Link]

-

Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]

-

Total parenteral nutrition supplemented with L-alanyl-L-glutamine and gut structure and protein metabolism in septic rats. (1994). PubMed. Retrieved from [Link]

-

Oral Gavage in the Rat. (2016). FSU Office of Research. Retrieved from [Link]

-

Methionine – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

-

L-Methionine | C5H11NO2S | CID 6137. (n.d.). PubChem. Retrieved from [Link]

-

Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. (2019). PubMed Central. Retrieved from [Link]

-

Effect of L- or DL-methionine Supplementation on Nitrogen Retention, Serum Amino Acid Concentrations and Blood Metabolites Profile in Starter Pigs. (2016). NIH. Retrieved from [Link]

-

L-Methionine: Benefits, Risks, and Sources. (2022). Verywell Health. Retrieved from [Link]

-

Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. (2021). PubMed. Retrieved from [Link]

-

SOP MTL-1.5 Terminal Blood Collection from Mice. (2021). The Jackson Laboratory. Retrieved from [Link]

-

Methionine Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

Experimental animal models for diabetes and its related complications—a review. (2021). PubMed Central. Retrieved from [Link]

-

Metabolic Fate Is Defined by Amino Acid Nature in Gilthead Seabream Fed Different Diet Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. Retrieved from [Link]

-

Dipeptide metabolism in the isolated perfused rat kidney. (1983). PubMed. Retrieved from [Link]

-

Novel Technologies for Dipeptide Drugs Design and their Implantation. (2014). PubMed Central. Retrieved from [Link]

-

Novel method for l-methionine determination using l-methionine decarboxylase and application of the enzyme for l-homocysteine determination. (2020). PubMed. Retrieved from [Link]

-

Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Optibrium. Retrieved from [Link]

-

A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. (2017). PubMed Central. Retrieved from [Link]

-

Determination of L-methionine using methionine-specific dehydrogenase for diagnosis of homocystinuria due to cystathionine β-synthase deficiency. (2012). PubMed. Retrieved from [Link]

-

Showing metabocard for L-Methionine (LMDB00221). (n.d.). Livestock Metabolome Database. Retrieved from [Link]

-

Explain all amin acids are absorbed in L- form while methionine as amino acid absorbed in D-form?. (2017). ResearchGate. Retrieved from [Link]

-

Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP. (1984). PubMed. Retrieved from [Link]

-

Expt. 13 Calculation of pharmacokinetic parameters from a given data. (n.d.). Slideshare. Retrieved from [Link]

-

Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. (2007). PubMed. Retrieved from [Link]

-

Metabolism of methionine in vivo: impact of pregnancy, protein restriction, and fatty liver disease. (2009). PubMed. Retrieved from [Link]

-

Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]

-

A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (2021). PubMed Central. Retrieved from [Link]

-

Measurement of methionine level with the LC-ESI-MS/MS method in schizophrenic patients. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantification of methionine and selenomethionine in biological samples using multiple reaction monitoring high performance liquid chromatography tandem mass spectrometry (MRM-HPLC-MS/MS). (2018). PubMed. Retrieved from [Link]

Sources

- 1. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 3. Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation | Comprehensive Metabolic Core [hormone.facilities.northwestern.edu]

- 5. HPLC Techniques for Measuring Amino Acids in Plasma [desklib.com]

- 6. southalabama.edu [southalabama.edu]

- 7. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. research.fsu.edu [research.fsu.edu]

- 10. Dipeptide metabolism in the isolated perfused rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. einsteinmed.edu [einsteinmed.edu]

- 13. bcm.edu [bcm.edu]

- 14. criver.com [criver.com]

- 15. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid and selective enzymatic assay for L-methionine based on a pyrophosphate detection system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Expt. 13 Calculation of pharmacokinetic parameters from a given data | PDF [slideshare.net]

- 20. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of L-Alanyl-L-methionine at a cellular level

An In-Depth Technical Guide to the Cellular Mechanism of Action of L-Alanyl-L-Methionine

Abstract

L-Alanyl-L-Methionine, a stable dipeptide, serves as a highly bioavailable source of L-Alanine and the essential amino acid L-Methionine for cellular systems. Its application is critical in biopharmaceutical manufacturing, cell therapy, and metabolic research, where the instability of free methionine can be a limiting factor. This guide provides an in-depth exploration of the cellular and molecular mechanisms initiated by the delivery of L-Methionine via this dipeptide. We will dissect its journey from cellular uptake and intracellular metabolism to its profound impact on key signaling networks that govern cell growth, redox homeostasis, and survival. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how L-Alanyl-L-Methionine functions at a cellular level, complete with validated experimental protocols to investigate these pathways.

Introduction: The Significance of L-Alanyl-L-Methionine

The essential amino acid L-Methionine is a cornerstone of cellular function. Beyond its role as a building block in protein synthesis, it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, histones, and other proteins, placing it at the heart of epigenetic regulation and signal transduction.[1][2] Furthermore, methionine metabolism is intrinsically linked to the synthesis of polyamines and the primary endogenous antioxidant, glutathione (GSH), thereby regulating cell proliferation and redox balance.[1][3]

Many transformed and cancerous cells exhibit a heightened dependence on exogenous methionine for survival and growth, a phenomenon known as "methionine dependence" or the "Hoffman effect".[4][5] This metabolic vulnerability makes the methionine pathway a compelling target for therapeutic intervention.

Free L-Methionine, however, can be unstable in liquid cell culture media over time. L-Alanyl-L-Methionine provides a more stable and soluble alternative, ensuring consistent and sustained availability of L-Methionine to cells.[6][7] Understanding its precise mechanism of action is therefore paramount for optimizing its use in research and bioproduction.

Cellular Uptake and Intracellular Bioavailability

The journey of L-Alanyl-L-Methionine begins at the plasma membrane. Unlike free amino acids that utilize a variety of specific transporters, dipeptides and tripeptides are primarily transported into the cell by peptide transporters.[8] This process is efficient and allows the cell to internalize the intact dipeptide.

Once inside the cytoplasm, L-Alanyl-L-Methionine is rapidly hydrolyzed by intracellular peptidases, releasing free L-Alanine and L-Methionine.[9] This intracellular cleavage is the critical step that makes the constituent amino acids available for their respective metabolic fates. The released L-Methionine is then primed to enter central metabolic pathways.

Caption: Cellular uptake and hydrolysis of L-Alanyl-L-Methionine.

Core Mechanism I: Regulation of the mTORC1 Nutrient-Sensing Pathway

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth, proliferation, and protein synthesis, integrating signals from nutrients, growth factors, and cellular energy status.[10] Amino acids are a critical input for mTORC1 activation, and methionine plays a unique role in this process, primarily through its metabolite, SAM.

The SAM-SAMTOR Axis: Recent discoveries have identified an intracellular methionine-sensing mechanism that directly signals to mTORC1.[10][11]

-

Conversion to SAM: Intracellular L-Methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[1]

-

SAMTOR Sensing: A protein named SAMTOR (S-adenosylmethionine sensor upstream of mTORC1) directly binds to SAM.[10][11]

-

mTORC1 Activation: When SAM levels are high (indicating methionine sufficiency), SAM binds to SAMTOR, causing SAMTOR to dissociate from the GATOR1 complex. This relieves GATOR1's inhibition of mTORC1, leading to the activation of the mTORC1 signaling cascade.[10]

Activated mTORC1 then phosphorylates its downstream targets, such as S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), to promote protein synthesis and cell growth.[12]

Extracellular Sensing via TAS1R1/TAS1R3: In some cell types, methionine can also be sensed at the cell surface by the taste receptor heterodimer TAS1R1/TAS1R3.[12][13][14] Binding of methionine to this G protein-coupled receptor can trigger a signaling cascade involving an increase in intracellular calcium and activation of the ERK1/2 pathway, which subsequently leads to mTORC1 activation.[12]

Caption: Intracellular sensing of Methionine via SAM-SAMTOR to activate mTORC1.

Core Mechanism II: Modulation of Cellular Redox Homeostasis

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, can damage lipids, proteins, and DNA, potentially leading to apoptosis. Methionine metabolism is central to maintaining redox balance through the transsulfuration pathway.

-

Homocysteine Formation: Methionine, after donating its methyl group via SAM, is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

-

Transsulfuration Pathway: Homocysteine enters the transsulfuration pathway, where it is converted to cystathionine and then to cysteine.

-

Glutathione (GSH) Synthesis: Cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant non-protein thiol in the cell and a master antioxidant.[1]

By providing a steady supply of L-Methionine, L-Alanyl-L-Methionine directly fuels this pathway, enhancing the cell's capacity to synthesize GSH. This bolsters the cellular antioxidant defense system, protecting cells from oxidative damage induced by metabolic stress or external insults.

Caption: The Transsulfuration Pathway leading from Methionine to Glutathione.

Core Mechanism III: Impact on Cell Proliferation and Apoptosis

The role of methionine in cell fate is context-dependent. While essential for the growth of all cells, its metabolism can be selectively targeted in cancer cells, and its metabolites can trigger programmed cell death (apoptosis).

Methionine Dependence and Cell Cycle Arrest: Many cancer cell lines are unable to proliferate when methionine is replaced by its precursor, homocysteine, a condition under which normal cells can survive.[5][15] This "methionine dependence" is linked to an over-reliance on transmethylation reactions.[4][15] Consequently, modulating methionine availability can impact the cell cycle. Methionine restriction or treatment with high levels of L-methionine has been shown to cause cell cycle arrest in the G1 or S phase in various cancer cell lines, often dependent on the p53 tumor suppressor status.[16][17]

Induction of Apoptosis: Methionine metabolism can also generate pro-apoptotic molecules.

-

Methional Production: The oxoacid of methionine, MTOB, can be decarboxylated to produce methional.[18]

-

ROS and MDA: Methional can lead to the formation of ROS and malondialdehyde (MDA), a reactive aldehyde that induces DNA-protein cross-linking and triggers apoptosis.[18]

-

Caspase Activation: The accumulation of these toxic metabolites can activate the intrinsic apoptotic pathway, leading to the activation of executioner caspases (like Caspase-3 and -7) that dismantle the cell. The activation of caspases is a hallmark of apoptosis.[19][20]

Interestingly, L-Alanine, the other component of the dipeptide, has been shown to protect some cell types from cytokine-induced apoptosis, suggesting a complex interplay between the two released amino acids.[21]

Experimental Investigation: A Practical Guide

To validate the mechanisms described, a series of well-established cellular and molecular assays can be employed. The general workflow involves treating cells with L-Alanyl-L-Methionine and appropriate controls, followed by harvesting for downstream analysis.

Caption: General experimental workflow for studying cellular responses.

Protocol 1: Western Blotting for mTORC1 Pathway Activation

Objective: To quantify the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6 Kinase (p70S6K), at Threonine 389.

Methodology:

-

Cell Seeding & Treatment: Seed cells (e.g., MCF-7, HEK293) in 6-well plates to reach 70-80% confluency. Serum-starve cells overnight if necessary to reduce basal signaling. Treat cells with L-Alanyl-L-Methionine at various concentrations for a specified time (e.g., 1-4 hours). Include a vehicle control and a positive control (e.g., complete media).

-

Lysis: Aspirate media and wash cells once with ice-cold 1X PBS. Lyse cells directly in the well by adding 100 µL of 1X SDS sample buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.[22]

-

Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat samples at 95-100°C for 5 minutes. Centrifuge at 14,000 rpm for 5 minutes to pellet debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% w/v nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K (as a loading control) overnight at 4°C with gentle shaking. Dilute antibodies in blocking buffer as per the manufacturer's recommendation.[23]

-

Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]

-

Analysis: Quantify band intensity using densitometry software. Normalize the phospho-p70S6K signal to the total p70S6K signal.

Protocol 2: Fluorometric Caspase-3/7 Activity Assay

Objective: To measure the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.

Methodology:

-

Cell Seeding & Treatment: Seed cells in a 96-well clear-bottom black plate. Treat with L-Alanyl-L-Methionine for a longer duration (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Assay Principle: This assay uses a substrate, such as Ac-DEVD-AMC, which is specifically cleaved by active caspase-3 and -7. Cleavage releases the fluorescent group AMC (7-amino-4-methylcoumarin).[19]

-

Reagent Preparation: Prepare the caspase substrate solution according to the manufacturer's protocol (e.g., from kits provided by Creative Bioarray, Thermo Fisher Scientific).[19][25]

-

Cell Lysis & Substrate Addition: Add the combined lysis buffer and substrate solution directly to the wells. Mix by gentle shaking.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[20]

-

Analysis: Subtract the background fluorescence (from media-only wells). Express the results as fold-change in caspase activity relative to the untreated control.

Protocol 3: Glutathione (GSH/GSSG) Ratio Assay

Objective: To assess the cellular redox state by measuring the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).

Methodology:

-

Cell Seeding & Treatment: Culture and treat cells as described for the other assays (e.g., 24-hour treatment).

-

Assay Principle: Commercially available kits (e.g., from Promega, Abcam, Arbor Assays) provide a convenient method.[26][27][28] These assays typically involve two parallel measurements: one for total glutathione (GSH + GSSG) and one for GSSG alone after masking GSH with a specific reagent.

-

Sample Preparation: Harvest and lyse cells according to the kit's instructions. Deproteinize the samples, often by acid precipitation, to prevent interference from enzymes.

-

GSSG Measurement: In one set of sample aliquots, add a reagent (e.g., 2-vinylpyridine) to scavenge the GSH.

-

Assay Reaction: Add a reaction mix containing glutathione reductase and a chromogenic substrate (like DTNB, which produces a yellow product) or a fluorescent probe to all samples (total and GSSG-only).[27]

-

Absorbance/Fluorescence Measurement: Incubate for the recommended time and read the absorbance (at ~412 nm for DTNB) or fluorescence on a microplate reader.

-

Analysis: Generate a standard curve using known concentrations of GSH. Calculate the concentrations of total glutathione and GSSG in the samples. Determine the GSH concentration by subtracting the GSSG amount from the total glutathione. Calculate the GSH/GSSG ratio. A decrease in this ratio indicates increased oxidative stress.

Data Interpretation and Conclusion

The following table summarizes the expected outcomes from the described experiments when L-Alanyl-L-Methionine is used to supplement cells, particularly in models where methionine metabolism is a key driver of the observed phenotype.

| Parameter Measured | Assay | Expected Outcome with L-Alanyl-L-Methionine | Cellular Implication |

| p-p70S6K / Total p70S6K | Western Blot | Increased phosphorylation | Activation of mTORC1 signaling pathway |

| Caspase-3/7 Activity | Fluorometric Assay | Context-dependent: May increase in cancer cells | Induction of apoptosis |

| GSH / GSSG Ratio | Colorimetric/Fluorometric Assay | Increased ratio | Enhanced antioxidant capacity; reduced oxidative stress |

L-Alanyl-L-Methionine is more than a simple nutrient supplement; it is a potent modulator of fundamental cellular processes. Its delivery of L-Methionine directly fuels pathways that control the anabolic and catabolic balance of the cell. By activating mTORC1, it promotes growth and proliferation. By feeding the transsulfuration pathway, it fortifies cellular defenses against oxidative stress. Finally, its metabolic byproducts can be leveraged to selectively induce apoptosis in vulnerable cell populations, such as methionine-dependent cancer cells. A thorough understanding and experimental validation of these mechanisms are crucial for its rational application in diverse fields, from enhancing the productivity of biopharmaceutical cell lines to designing novel metabolic therapies for disease.

References

-

ResearchGate. (n.d.). Schematic overview of the role of methionine metabolism in cancer... Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Altered Methionine Metabolism in Cancer Cells. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

PubMed. (n.d.). Altered Methionine Metabolism in Cancer Cells. Retrieved from [Link]

-

JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

-

PubMed. (2008). Caspase activity assays. Retrieved from [Link]

-

MDPI. (n.d.). Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential. Retrieved from [Link]

-

NIH. (2020). Methionine Dependence of Cancer. Retrieved from [Link]

-

Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]

-

Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

-

Innoprot. (n.d.). Oxidative Stress Assay - Innoprot Cell Damage Assays. Retrieved from [Link]

-

PubMed Central. (2016). Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells. Retrieved from [Link]

-

NIH. (n.d.). l-Methionine inhibits growth of human pancreatic cancer cells. Retrieved from [Link]

-

PubMed Central. (n.d.). Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. Retrieved from [Link]

-

SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]

-

PubMed. (2018). Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells. Retrieved from [Link]

-

PubMed Central. (2016). Amino acids in the cultivation of mammalian cells. Retrieved from [Link]

-

Frontiers. (2020). Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine. Retrieved from [Link]

-

MIT News. (2017). New player in cellular signaling. Retrieved from [Link]

-

MDPI. (n.d.). Methionine Promotes Milk Protein Synthesis via the PI3K-mTOR Signaling Pathway in Human Mammary Epithelial Cells. Retrieved from [Link]

-

PubMed. (n.d.). L-Methionine inhibits growth of human pancreatic cancer cells. Retrieved from [Link]

-

Wikipedia. (n.d.). Proteolysis. Retrieved from [Link]

-

NIH. (n.d.). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Retrieved from [Link]

-

PubMed. (n.d.). Methionine-derived metabolites in apoptosis: therapeutic opportunities for inhibitors of their metabolism in chemoresistant cancer cells. Retrieved from [Link]

-

PubMed. (2005). L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis. Retrieved from [Link]

-

PubMed Central. (n.d.). Sensing and Signaling of Methionine Metabolism. Retrieved from [Link]

-

NIH. (n.d.). Transport of Small Molecules. Retrieved from [Link]

-

MDPI. (n.d.). Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Membrane Transport. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Retrieved from [Link]

-

Khan Academy. (n.d.). How do things move across a cell membrane?. Retrieved from [Link]

-

NIH. (2024). Biochemistry, Essential Amino Acids. Retrieved from [Link]

-

PMC. (n.d.). Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport. Retrieved from [Link]

-

PMC. (n.d.). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. Retrieved from [Link]

Sources

- 1. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Altered Methionine Metabolism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. Methionine Dependence of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteolysis - Wikipedia [en.wikipedia.org]

- 10. New player in cellular signaling | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Altered Methionine Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential [mdpi.com]

- 17. Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methionine-derived metabolites in apoptosis: therapeutic opportunities for inhibitors of their metabolism in chemoresistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 21. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. CST | Cell Signaling Technology [cellsignal.com]

- 24. bosterbio.com [bosterbio.com]

- 25. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - RU [thermofisher.com]

- 26. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]

- 27. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 28. arborassays.com [arborassays.com]

The Role of L-Alanyl-L-methionine in Fueling One-Carbon Metabolism: Mechanisms, Applications, and Methodologies

An In-Depth Technical Guide

Abstract

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for cellular function, governing processes from nucleotide synthesis and amino acid homeostasis to epigenetic regulation and antioxidant defense.[1][2] At the heart of this network lies the essential amino acid L-methionine, which serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for countless biological reactions.[3][4][5] This guide provides a comprehensive technical overview of how the dipeptide L-Alanyl-L-methionine serves as a highly effective delivery vehicle for L-methionine, thereby fueling the critical pathways of one-carbon metabolism. We will explore the biochemical journey from dipeptide hydrolysis to the integration of its constituent amino acids into the methionine and transsulfuration cycles. Furthermore, this guide details robust experimental methodologies, including stable isotope tracing and mass spectrometry-based metabolite quantification, for researchers investigating the metabolic impact of L-Alanyl-L-methionine in various biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the metabolic potential of this dipeptide in nutritional, therapeutic, and research contexts.

Foundational Concepts: An Overview of One-Carbon Metabolism

One-carbon metabolism comprises a series of interlinked pathways that mediate the transfer of one-carbon units, such as methyl (-CH₃) and formyl (-CHO) groups.[6][7] These reactions are fundamental to life, supporting three critical physiological functions:

-

Biosynthesis: Providing one-carbon units for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[3][7]

-

Methylation: Generating S-adenosylmethionine (SAM), which donates its methyl group for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression, protein function, and membrane integrity.[4][8][9]

-

Redox Defense: Contributing to the synthesis of cysteine via the transsulfuration pathway, which is the rate-limiting precursor for the major intracellular antioxidant, glutathione (GSH).[2][10]

The network is primarily organized around two interdependent cycles: the Folate Cycle and the Methionine Cycle , which converge at the vitamin B12-dependent remethylation of homocysteine to methionine.[1][5][11]

L-Alanyl-L-methionine: A Superior Precursor for the Methionine Cycle

While free L-methionine is the direct precursor for the methionine cycle, its delivery can be suboptimal in certain biological and pharmaceutical contexts. The dipeptide L-Alanyl-L-methionine offers several advantages, including enhanced stability and potentially improved bioavailability.[12] Upon cellular uptake, the dipeptide is not a direct substrate for the cycle; instead, it is efficiently hydrolyzed by intracellular peptidases into its constituent amino acids: L-Alanine and L-methionine.[10] The liberated L-methionine is then immediately available to enter the methionine cycle.

The Metabolic Journey of L-methionine

The entry and processing of L-methionine derived from L-Alanyl-L-methionine follows a well-defined pathway, which is central to all subsequent methylation and transsulfuration events.

-

Activation to SAM: Liberated L-methionine is activated by the enzyme Methionine Adenosyltransferase (MAT) , which catalyzes the transfer of an adenosyl group from ATP to methionine.[5][13] This reaction forms the high-energy, universal methyl donor, S-adenosylmethionine (SAM) .[8][14][15]

-

Methyl Group Transfer: SAM donates its reactive methyl group to a vast array of acceptor molecules, including DNA, RNA, histones, and other proteins. These reactions are catalyzed by specific methyltransferases (MTs) .[9][16]

-

Formation of SAH and Homocysteine: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH) .[10][15] SAH is a potent inhibitor of methyltransferase reactions, and its efficient removal is critical. The enzyme SAH hydrolase (SAHH) hydrolyzes SAH to adenosine and homocysteine (Hcy) , thereby maintaining the methylation potential of the cell.[16]

At this critical juncture, homocysteine can enter one of two major pathways, determining the ultimate metabolic fate of the original methionine molecule.

The Fates of Homocysteine: Remethylation vs. Transsulfuration

-

Remethylation Pathway: Homocysteine is recycled back to methionine by methionine synthase (MS) , an enzyme that requires vitamin B12 as a cofactor.[5] This reaction links the methionine cycle to the folate cycle, as it uses 5-methyltetrahydrofolate (5-MTHF) as the methyl donor.[1][5] This pathway is crucial for conserving methionine under conditions of low dietary intake.

-

Transsulfuration Pathway: When methionine is abundant, homocysteine is irreversibly channeled into the transsulfuration pathway. It is condensed with serine by cystathionine β-synthase (CBS) to form cystathionine. Subsequently, cystathionine γ-lyase (CGL) cleaves cystathionine to produce cysteine , α-ketobutyrate, and ammonia.[10][17] This pathway is the primary route for synthesizing cysteine, which is then incorporated into proteins or used to produce the vital antioxidant glutathione (GSH).[9][10]

By providing a robust source of L-methionine, L-Alanyl-L-methionine supplementation can enhance flux through both of these critical pathways, thereby boosting both the cell's methylation capacity and its antioxidant defenses.

Experimental Methodologies for Assessing Metabolic Impact

To rigorously quantify the effects of L-Alanyl-L-methionine on one-carbon metabolism, a combination of cell culture models, stable isotope tracing, and mass spectrometry is required.

Experimental Workflow: Stable Isotope Tracing

Stable isotope tracing is a powerful technique to follow the metabolic fate of L-Alanyl-L-methionine. By using a dipeptide labeled with heavy isotopes (e.g., L-Alanyl-L-[¹³C₅, ¹⁵N₁]-methionine), researchers can precisely track the incorporation of atoms from the dipeptide into downstream metabolites.

Protocol: Quantification of One-Carbon Metabolites via LC-MS/MS

This protocol provides a framework for the targeted quantification of key metabolites in the methionine cycle and transsulfuration pathway from cultured cells.

A. Reagents and Materials:

-

Cell culture medium, serum, and supplements.

-

L-Alanyl-L-methionine.

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

LC-MS grade Methanol, Acetonitrile, and Water.

-

Formic Acid.

-

Internal Standards: A mix of stable isotope-labeled metabolites (e.g., ¹³C-Methionine, D₄-SAM, D₄-SAH).

-

80:20 Methanol/Water solution, pre-chilled to -80°C.

-

Cell scrapers.

-

Microcentrifuge tubes.

B. Sample Preparation and Extraction:

-

Cell Seeding: Plate cells (e.g., HT1080 fibrosarcoma) in 6-well plates and allow them to adhere and grow to ~80% confluency.

-

Treatment: Replace the medium with fresh medium containing either vehicle control or a specified concentration of L-Alanyl-L-methionine. Incubate for the desired time period (e.g., 24 hours).

-

Metabolism Quenching: Aspirate the medium. Immediately wash the cells twice with 1 mL of ice-cold PBS.

-

Extraction: Add 1 mL of pre-chilled (-80°C) 80:20 Methanol/Water containing the internal standard mix directly to the well.

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the entire lysate to a pre-chilled microcentrifuge tube.

-

Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

-

Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Sample Collection: Carefully transfer the supernatant (containing the polar metabolites) to a new tube. Evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of LC-MS mobile phase for analysis.[18][19]

C. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase C18 or HILIC column suitable for polar metabolite separation.

-

Mobile Phases: Typically, a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detection: Use Multiple Reaction Monitoring (MRM) mode, with pre-validated transitions for each target metabolite and its corresponding internal standard.

Expected Data and Interpretation

Supplementation with L-Alanyl-L-methionine is expected to cause significant shifts in the concentrations of key metabolites.

| Metabolite | Expected Change with L-Ala-L-Met | Rationale / Significance |

| Intracellular Methionine | ↑↑ | Direct result of dipeptide hydrolysis. |

| SAM (S-adenosylmethionine) | ↑ | Increased substrate availability for MAT enzymes.[12] |

| SAH (S-adenosylhomocysteine) | ↑ | Increased flux through methyltransferase reactions. |

| SAM/SAH Ratio | ↑ or ↔ | This ratio is a key indicator of cellular methylation potential.[15][20] A significant increase indicates enhanced capacity for methylation. The cell may buffer this ratio, so a stable but higher flux is also possible. |

| Homocysteine | ↑ | Increased production from SAH hydrolysis. |

| Cysteine | ↑ | Increased flux through the transsulfuration pathway. |

| GSH (Glutathione) | ↑ | Increased availability of the cysteine precursor, boosting antioxidant capacity.[9] |

Applications in Research and Drug Development

Understanding the role of L-Alanyl-L-methionine in one-carbon metabolism has significant implications:

-

Nutritional Science: Designing more stable and bioavailable nutritional supplements to support methylation and antioxidant status, particularly in populations with inadequate intake or increased demand (e.g., the elderly).[3][21]

-

Oncology: Cancer cells often exhibit dysregulated one-carbon metabolism and can be highly dependent on methionine.[22] L-Alanyl-L-methionine can be used as a tool to probe these dependencies or as a component in targeted therapeutic strategies.

-

Neuroscience: Deficiencies in one-carbon metabolism are linked to neurodegenerative diseases.[3][21] Enhancing SAM production through stable precursors could offer therapeutic benefits by supporting neurotransmitter synthesis and neuronal health.

-

Parenteral Nutrition: L-Alanyl-L-methionine is a valuable component in intravenous nutrition formulations due to its superior solubility and stability compared to free amino acids.

Conclusion

L-Alanyl-L-methionine is more than a simple dipeptide; it is a potent and efficient vehicle for delivering L-methionine into the cellular metabolic machinery. Its hydrolysis provides a direct influx of substrate into the methionine cycle, enhancing the production of the universal methyl donor SAM and fueling the transsulfuration pathway to bolster antioxidant defenses. For researchers and drug developers, the ability to modulate this central metabolic hub using a stable and bioavailable precursor opens new avenues for therapeutic intervention and nutritional support across a spectrum of physiological and pathological conditions. The methodologies outlined in this guide provide a robust framework for dissecting these effects with precision, furthering our understanding of this critical metabolic network.

References

-

B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease. National Center for Biotechnology Information.[Link]

-

Folate, vitamin B12 and vitamin B6 and one carbon metabolism. PubMed.[Link]

-

One-Carbon Metabolism Modulates Ageing And Neurodegeneration. Tavernarakis Lab.[Link]

-

One-Carbon Metabolism Micronutrients. Human Nutrition - Oregon State University.[Link]

-

Regulatory mechanisms of one-carbon metabolism enzymes. Broad Institute.[Link]

-

One Carbon Metabolism and Epigenetics: Understanding the Specificity. National Center for Biotechnology Information.[Link]

-

Notes from the 2022 Folate, Vitamin B12, and One-Carbon Metabolism Conference. MDPI.[Link]

-

S-ADENOSYLMETHIONINE (SAM). UT Health San Antonio.[Link]

-

Folate, vitamin B12 and vitamin B6 and one carbon metabolism. Semantic Scholar.[Link]

-

S-Adenosyl methionine. Wikipedia.[Link]

-

Methionine. Wikipedia.[Link]

-

The Logic of the Hepatic Methionine Metabolic Cycle. National Center for Biotechnology Information.[Link]

-

S-Adenosylmethionine. PubMed.[Link]

-

S-Adenosylmethionine and Methylation. Amsbio.[Link]

-

S adenosyl methionine (SAM). YouTube.[Link]

-

The specific features of methionine biosynthesis and metabolism in plants. National Center for Biotechnology Information.[Link]

-

Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells. Hindawi.[Link]

-

Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. YouTube.[Link]

-

Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. National Center for Biotechnology Information.[Link]

-

Multiple pathways for l-methionine transport in brush-border membrane vesicles from chicken jejunum. National Center for Biotechnology Information.[Link]

-

Mitochondrial neutral amino acid transport: evidence for a carrier mediated mechanism. PubMed.[Link]

-

One-Carbon Metabolism in Health and Disease. National Center for Biotechnology Information.[Link]

-

l-methionine catabolic pathways: Topics by Science.gov. Science.gov.[Link]

-

Biochemical conversion pathways of methionine precursors. ResearchGate.[Link]

-

Quantitation of Cellular Metabolic Fluxes of Methionine. National Center for Biotechnology Information.[Link]

-

Analytical methods used for determination of L-methionine in fermentation broth. SpringerLink.[Link]

-

Absorption of l-methionine from the human small intestine. National Center for Biotechnology Information.[Link]

-

Biotransformation of D-methionine into L-methionine in the cascade of four enzymes. ResearchGate.[Link]

-

Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. MDPI.[Link]

-

Biochemistry | Catabolism of Methionine & Threonine to Succinyl-S-CoA. YouTube.[Link]

-

One Carbon Metabolism | Tetrahydrofolate and the Folate Cycle. YouTube.[Link]

-

Metabolic pathway analysis for rational design of L-methionine production by Escherichia coli and Corynebacterium glutamicum. PubMed.[Link]

-

Structural basis for substrate specificity of l-methionine decarboxylase. National Center for Biotechnology Information.[Link]

Sources

- 1. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tavernarakislab.gr [tavernarakislab.gr]

- 3. Folate, vitamin B12 and vitamin B6 and one carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 6. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]

- 7. One Carbon Metabolism Pathway: Key Biochemical Processes Explained - Creative Proteomics [creative-proteomics.com]

- 8. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 9. amsbio.com [amsbio.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. S-ADENOSYLMETHIONINE (SAM) [ww2.uthscsa.edu]

- 15. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Methionine - Wikipedia [en.wikipedia.org]

- 18. Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Folate, vitamin B12 and vitamin B6 and one carbon metabolism. | Semantic Scholar [semanticscholar.org]

- 22. Regulatory mechanisms of one-carbon metabolism enzymes. | Broad Institute [broadinstitute.org]

An In-Depth Technical Guide to L-Alanyl-L-methionine: Discovery, Natural Occurrence, and Analysis

This guide provides a comprehensive technical overview of the dipeptide L-Alanyl-L-methionine, designed for researchers, scientists, and professionals in drug development. It delves into the discovery, natural presence, synthesis, and analytical methodologies pertinent to this molecule, grounding all information in scientific literature and established protocols.

Introduction: The Significance of a Simple Dipeptide

L-Alanyl-L-methionine is a dipeptide composed of the amino acids L-alanine and L-methionine linked by a peptide bond. While seemingly a simple molecule, its constituent amino acids play fundamental roles in cellular metabolism, protein synthesis, and antioxidant defense. L-alanine is a non-essential amino acid central to energy metabolism through the glucose-alanine cycle, while L-methionine is an essential, sulfur-containing amino acid crucial for initiating protein synthesis and serving as a precursor to vital molecules like S-adenosylmethionine (SAM) and the antioxidant glutathione.[1][2][3] The study of dipeptides such as L-Alanyl-L-methionine is gaining traction as evidence suggests they can be more efficiently absorbed than free-form amino acids and may possess unique biological activities.[1]

This guide will explore the current scientific understanding of L-Alanyl-L-methionine, from its origins as a synthetic molecule to its detection in natural sources and the methodologies required for its study.

Discovery and Synthesis: A Tale of Chemical Construction

L-Alanyl-L-methionine is primarily recognized as a synthetic dipeptide, a product of chemical ingenuity rather than a direct discovery from a natural source.[1] Its synthesis can be achieved through established methods of peptide chemistry, most notably Solid-Phase Peptide Synthesis (SPPS).

The Logic of Solid-Phase Peptide Synthesis (SPPS)

SPPS, a technique pioneered by Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble solid support. This approach simplifies the purification process, as reagents and byproducts in the liquid phase can be easily washed away after each reaction step.

The core principle of SPPS involves a cyclical process of deprotection and coupling. The C-terminal amino acid is first attached to a resin. The protecting group on its α-amino group is then removed, and the next amino acid, with its α-amino group protected and its carboxyl group activated, is added to form a peptide bond. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all protecting groups are removed.

Experimental Protocol: Solid-Phase Synthesis of L-Alanyl-L-methionine

The following is a detailed, step-by-step methodology for the synthesis of L-Alanyl-L-methionine using Fmoc-based SPPS.

Materials:

-

Fmoc-L-methionine

-

Fmoc-L-alanine

-

2-Chlorotrityl chloride resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Protocol:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 1 hour in a reaction vessel.

-

Attachment of the First Amino Acid (Fmoc-L-methionine):

-